molecular formula C13H13NOS B7606722 N-(2-methylphenyl)-2-thiophen-3-ylacetamide

N-(2-methylphenyl)-2-thiophen-3-ylacetamide

Cat. No.: B7606722
M. Wt: 231.32 g/mol
InChI Key: PHEWHGWDCMHMEX-UHFFFAOYSA-N
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Description

N-(2-methylphenyl)-2-thiophen-3-ylacetamide: is an organic compound that belongs to the class of amides It features a thiophene ring, which is a five-membered ring containing sulfur, and a phenyl ring substituted with a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-methylphenyl)-2-thiophen-3-ylacetamide typically involves the reaction of 2-thiophen-3-ylacetic acid with 2-methylphenylamine. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond. The reaction is conducted under anhydrous conditions and at a controlled temperature to ensure high yield and purity of the product .

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using similar synthetic routes. The process involves the use of large-scale reactors and continuous flow systems to maintain consistent reaction conditions. The purification of the final product is achieved through crystallization or chromatography techniques to ensure the removal of impurities and by-products .

Chemical Reactions Analysis

Types of Reactions: N-(2-methylphenyl)-2-thiophen-3-ylacetamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride (LiAlH₄).

    Substitution: Nitric acid, halogens.

Major Products Formed:

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-(2-methylphenyl)-2-thiophen-3-ylacetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, its antibacterial activity may be attributed to the inhibition of bacterial enzymes or disruption of cell membrane integrity .

Comparison with Similar Compounds

  • N-(3-chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine
  • N-(2-methylphenyl)-N′-(2-methylphenyl)thiourea

Comparison: N-(2-methylphenyl)-2-thiophen-3-ylacetamide is unique due to its specific structural features, such as the presence of both a thiophene ring and a methyl-substituted phenyl ring. This combination imparts distinct chemical and biological properties compared to similar compounds. For instance, the thiophene ring enhances its electronic properties, making it suitable for applications in organic electronics, while the methyl group on the phenyl ring can influence its biological activity .

Properties

IUPAC Name

N-(2-methylphenyl)-2-thiophen-3-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NOS/c1-10-4-2-3-5-12(10)14-13(15)8-11-6-7-16-9-11/h2-7,9H,8H2,1H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHEWHGWDCMHMEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)CC2=CSC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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